

Comparative analysis of Derazantinib Racemate enantiomers

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Compound of Interest

Compound Name: *Derazantinib Racemate*

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Comparative Analysis of Derazantinib: A Focus on the Active (6R)-Enantiomer

For Researchers, Scientists, and Drug Development Professionals

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Introduction

Derazantinib is an orally bioavailable, ATP-competitive kinase inhibitor targeting the fibroblast growth factor receptor (FGFR) family, which is implicated in various cellular processes and is often dysregulated in cancer. Chemically, Derazantinib is a single enantiomer, specifically the (6R) stereoisomer of 6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine^[1]. The use of a single enantiomer is a critical aspect of its design, as often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or contribute to off-target effects and toxicity.

This guide provides a comparative analysis of Derazantinib, focusing on the pharmacological data of its active (6R)-enantiomer. Due to the lack of publicly available data on the (6S)-enantiomer or the racemic mixture, a direct comparison of the enantiomers' activities is not possible at this time. Therefore, this document will detail the activity of the active (6R)-enantiomer and provide a comparison with other selective FGFR inhibitors.

Pharmacological Profile of Derazantinib ((6R)-enantiomer)

Derazantinib is a potent inhibitor of FGFR1, FGFR2, and FGFR3.[\[2\]](#)[\[3\]](#)[\[4\]](#) It also demonstrates inhibitory activity against other kinases, which may contribute to its overall therapeutic effect and potential side effects.

Kinase Inhibition Profile

The in vitro inhibitory activity of Derazantinib against a panel of kinases is summarized in the table below.

Target Kinase	IC50 (nM)	Reference
<hr/>		
Primary Targets		
FGFR1	4.5	[2] [5]
FGFR2	1.8	[2] [5]
FGFR3	4.5	[2] [5]
FGFR4	34	[5]
<hr/>		
Off-Target Kinases		
RET	Data not specified	[5]
DDR2	Data not specified	[5]
PDGFR β	Data not specified	[5]
VEGFR2	Data not specified	[6] [7]
KIT	Data not specified	[5]
CSF1R	Similar potency to FGFR1-3	[8]

Cellular Activity

Derazantinib has shown anti-proliferative activity in various cancer cell lines with FGFR genetic aberrations.

Cell Line	Cancer Type	FGFR Alteration	Activity	Reference
SNU-16	Gastric Carcinoma	FGFR2 Amplification	Inhibition of tumor growth in xenograft models	[2]
NCI-H716	Colorectal Cancer	FGFR2 Fusion	Inhibition of tumor growth in xenograft models	[2]
Keloid Fibroblasts	Keloid	FGFR1 Overexpression	Inhibition of proliferation, migration, and invasion	[3]

Comparison with Alternative FGFR Inhibitors

Several other FGFR inhibitors are in clinical development or have been approved. The following table provides a comparison of their in vitro kinase inhibition profiles.

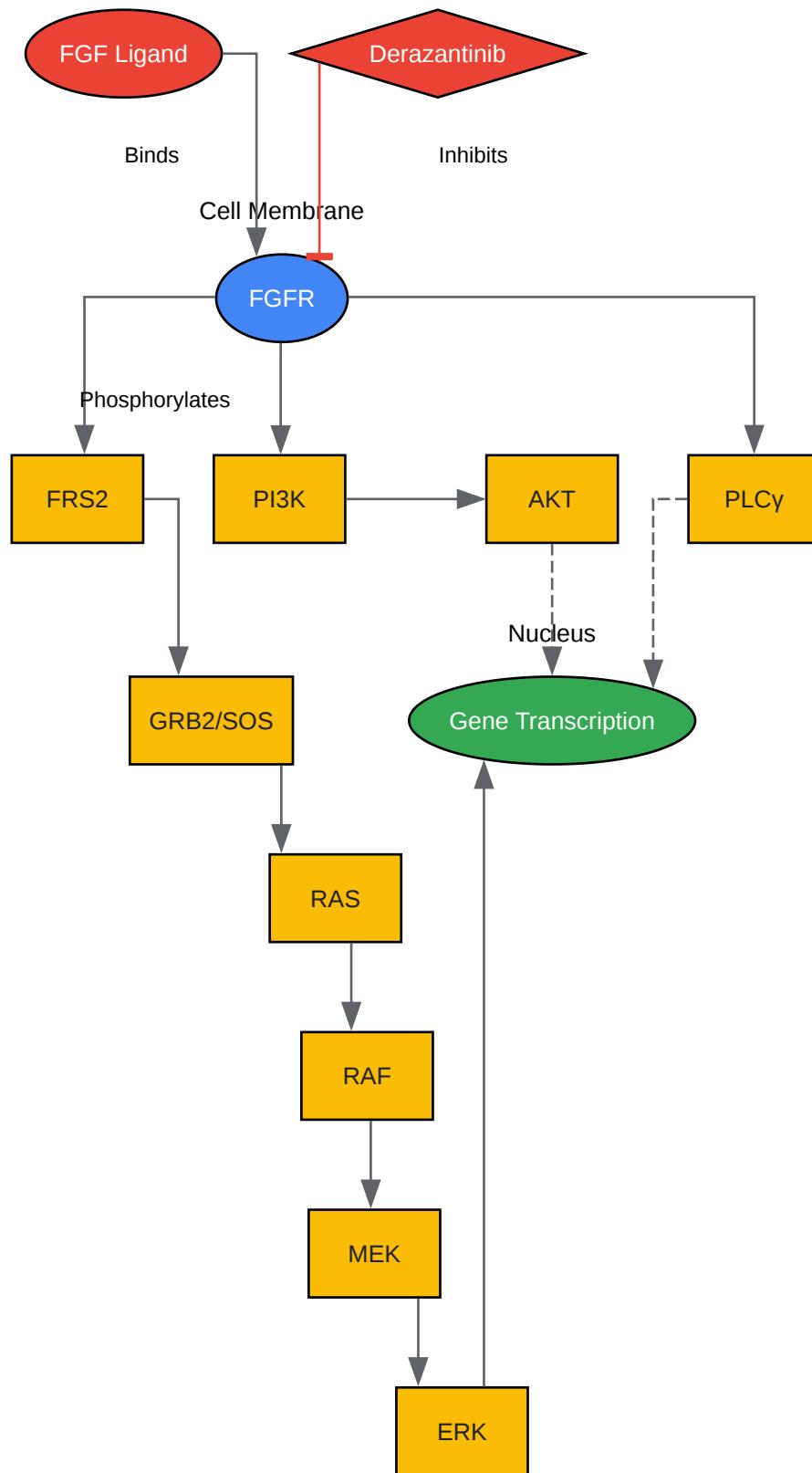
Inhibitor	FGFR1 IC50 (nM)	FGFR2 IC50 (nM)	FGFR3 IC50 (nM)	FGFR4 IC50 (nM)	Reference
Derazantinib	4.5	1.8	4.5	34	[5]
Pemigatinib	0.4	0.5	1.2	30	[9][10][11][12]
Infigratinib	0.9	1.4	1.0	60	[13][14][15]
Erdafitinib	1.2	2.5	3.0	5.7	[16][17][18][19]

Signaling Pathways and Experimental Workflows

FGFR Signaling Pathway

Derazantinib exerts its effect by inhibiting the FGFR signaling pathway. Upon binding of an FGF ligand, the FGFR dimerizes and autophosphorylates, leading to the activation of

downstream signaling cascades such as the RAS-MAPK, PI3K-AKT, and PLC γ pathways, which are crucial for cell proliferation, survival, and migration.[20][21][22][23][24]

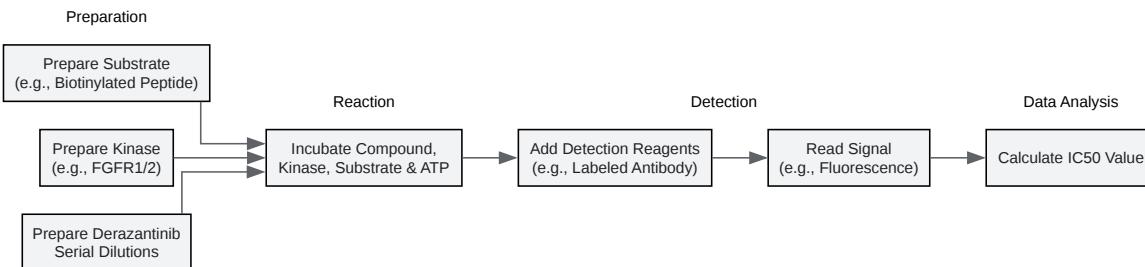


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Caption: Simplified FGFR signaling pathway and the inhibitory action of Derazantinib.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following diagram illustrates a typical workflow for determining the in vitro kinase inhibitory activity of a compound like Derazantinib.

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Caption: General workflow for an in vitro kinase inhibition assay.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Example)

This protocol is a generalized example for determining the IC₅₀ value of Derazantinib against a specific FGFR kinase.

- **Compound Preparation:** Prepare a series of dilutions of Derazantinib in DMSO. Further dilute in assay buffer to the desired final concentrations.
- **Reaction Mixture:** In a 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP in a suitable kinase buffer (e.g., containing HEPES, MgCl₂, BSA, and DTT).

- Initiation of Reaction: Add the diluted Derazantinib or vehicle control (DMSO) to the reaction mixture.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Termination of Reaction: Stop the reaction by adding a solution containing EDTA.
- Detection: Add a detection reagent, such as a phospho-specific antibody labeled with a fluorophore that binds to the phosphorylated substrate.
- Signal Measurement: Measure the fluorescence signal using a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate.
- Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the Derazantinib concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay Example)

This protocol outlines a common method for assessing the effect of Derazantinib on the viability of cancer cell lines.

- Cell Seeding: Seed the desired cancer cell line (e.g., SNU-16) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of Derazantinib or vehicle control and incubate for a specified period (e.g., 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce MTT to formazan, forming purple crystals.
- Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the Derazantinib concentration and determine the IC50 value.

Conclusion

Derazantinib is a potent, orally bioavailable inhibitor of the FGFR family, with its therapeutic activity residing in the (6R)-enantiomer. While a direct comparative analysis with its (6S)-enantiomer and the racemate is currently precluded by the absence of public data, the pharmacological profile of the active (6R)-enantiomer demonstrates significant inhibitory activity against key FGFRs and anti-proliferative effects in relevant cancer cell models. Its activity profile is comparable to other selective FGFR inhibitors, highlighting its potential as a targeted therapy for cancers with FGFR pathway dysregulation. Further research into the pharmacological properties of the individual stereoisomers would provide a more complete understanding of the structure-activity relationship and the rationale for the selection of the (6R)-enantiomer for clinical development.

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